3-(Benzo[d]thiazol-2-yl)pyrazine-2-carboxamide
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Overview
Description
3-(Benzo[d]thiazol-2-yl)pyrazine-2-carboxamide is a heterocyclic compound that features both a benzothiazole and a pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[d]thiazol-2-yl)pyrazine-2-carboxamide typically involves the reaction of 2-aminobenzothiazole with pyrazine-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters such as temperature, solvent, and reaction time would be essential to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Benzo[d]thiazol-2-yl)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(Benzo[d]thiazol-2-yl)pyrazine-2-carboxamide involves its interaction with molecular targets such as DNA and proteins. The compound can bind to the minor groove of DNA, leading to the inhibition of DNA replication and transcription. Additionally, it can interact with proteins, affecting their function and leading to cellular apoptosis .
Comparison with Similar Compounds
Similar Compounds
N-(1H-benzo[d]imidazol-2-yl)pyrazine-2-carboxamide: Similar structure but with an imidazole ring instead of a thiazole ring.
3-(Benzo[d]thiazol-2-yl)-4-aminoquinoline: Contains an aminoquinoline moiety, showing different biological activities.
Uniqueness
3-(Benzo[d]thiazol-2-yl)pyrazine-2-carboxamide is unique due to its dual heterocyclic structure, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and interact with biomolecules makes it a versatile compound for various applications.
Properties
Molecular Formula |
C12H8N4OS |
---|---|
Molecular Weight |
256.29 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C12H8N4OS/c13-11(17)9-10(15-6-5-14-9)12-16-7-3-1-2-4-8(7)18-12/h1-6H,(H2,13,17) |
InChI Key |
CIRORLXCWWDBQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=NC=CN=C3C(=O)N |
Origin of Product |
United States |
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